CID 6857660

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

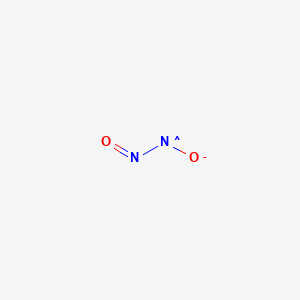

Bis(oxidonitrate)(N--N)(.1-) is a nitrogen oxide and an inorganic radical anion.

Wissenschaftliche Forschungsanwendungen

Chemically Induced Dimerization (CID) in Biological Systems CID has been utilized to study various biological processes due to its ability to reversibly and precisely control protein function in cells. This approach has helped in dissecting signal transductions and in studying membrane and protein trafficking with high spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

PROTAC-CID Platforms for Gene Regulation and Editing PROTAC-based scalable CID platforms have been developed for inducible gene regulation and editing. These systems offer fine-tuned gene expression control and are used in genetic circuits for transient genome manipulation, demonstrating their versatility in human cells and mice (Ma et al., 2023).

Photocaged-Photocleavable CID for Protein Localization A novel CID system that can be activated and deactivated using light provides enhanced control over protein-protein interactions and cellular processes like peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).

CID in Resolving Cell Biology Problems CID techniques have resolved various problems in cell biology, especially in understanding lipid second messengers and small GTPases. These advances have provided insights into the signaling paradox and the ability to manipulate multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).

CID in Water Use Efficiency and Productivity in Agriculture CID as a selection criterion in barley breeding has potential in improving water use efficiency (WUE) and productivity, especially under drought-stress conditions. This application demonstrates CID's role in agricultural research and breeding programs (Anyia et al., 2007).

CID in Methodological Challenges of Developmental Research In developmental research, CID helps in understanding the relationship between descriptive, predictive, and explanatory research methods, offering insights into developmental science and its applications (Hamaker, Mulder, & van IJzendoorn, 2020).

FKBP12 Ligands for Regulated Dimerization in Protein Research The synthesis of bivalent FKBP12 ligands for CID has broad utility in biological research and potential medical applications, particularly in gene and cell therapies. These compounds are key tools for studying intracellular signaling events mediated by protein-protein interactions (Keenan et al., 1998).

CID in Trimerization Systems and Cell Biology The development of chemically inducible trimerization systems based on CID expands the manipulation of protein interactions in live cells, addressing cell biology questions and engineering cell functions for synthetic biology applications (Wu et al., 2020).

CID in Studying Cellular Mechanotransduction CID has been instrumental in studying biological processes like cellular mechanotransduction. Its application in quantifying interactions and understanding the stability of complexes provides key insights into cell adhesion and force transmission (Wang et al., 2019).

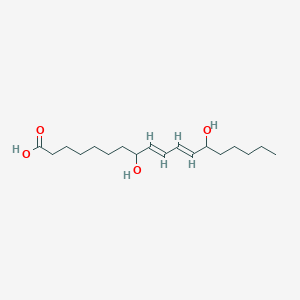

CID in Mass Spectrometry and Proteomics Collision-induced dissociation (CID) in mass spectrometry is crucial for understanding peptide fragmentation, aiding in the sequencing and structural analysis of peptides and proteins, thus contributing significantly to proteomics research (Ivanova & Spiteller, 2017).

Eigenschaften

Produktname |

CID 6857660 |

|---|---|

Molekularformel |

N2O2- |

Molekulargewicht |

60.013 g/mol |

InChI |

InChI=1S/HN2O2/c3-1-2-4/h(H,1,4)/p-1 |

InChI-Schlüssel |

GFYHTGJRIKYNIP-UHFFFAOYSA-M |

Kanonische SMILES |

[N](N=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)

![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)

![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)

![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)